molecular formula C21H22N2O6S3 B6560193 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946240-75-1

2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560193
CAS No.: 946240-75-1
M. Wt: 494.6 g/mol
InChI Key: AOHIPIXTLYRAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4-dimethoxy-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinoline scaffold via a sulfonamide bridge. The tetrahydroquinoline moiety is further modified with a thiophene-2-sulfonyl group at position 1. The methoxy groups on the benzene ring may enhance lipophilicity and metabolic stability, while the thiophene sulfonyl substituent could influence electronic properties and target binding interactions.

Properties

IUPAC Name

2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-17-8-10-20(19(14-17)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIPIXTLYRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several key steps:

  • Synthesis of the thiophene-2-sulfonyl precursor.

  • Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.

  • Introduction of the 2,4-dimethoxybenzene moiety.

  • Final coupling of the sulfonyl groups.

Industrial Production Methods: : Industrial-scale production often leverages automated continuous flow reactors to enhance reaction efficiency, yield, and purity while ensuring the reaction conditions are tightly controlled to prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene moiety may undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfonyl group to thiol might be possible under strong reducing conditions.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution on the sulfonamide group is common.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Formation of thiophene sulfoxides or sulfones.

  • Reduction: : Conversion to thiol derivatives.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds applications in several research domains:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in drug discovery and development.

  • Medicine: : Explored for therapeutic properties, possibly as a novel anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials, such as advanced polymers or coatings.

Mechanism of Action

Mechanism: : The mechanism of action of this compound could involve interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. It may exert its effects through inhibition or activation of these targets.

Molecular Targets and Pathways

  • Interaction with sulfonamide-sensitive enzymes.

  • Modulation of signal transduction pathways involving aromatic and sulfonamide groups.

Comparison with Similar Compounds

Key Observations :

  • The tetrahydroquinoline scaffold provides a rigid, planar structure distinct from the triazole derivatives, which exhibit tautomeric equilibria (thione vs. thiol forms) .

Spectroscopic and Physicochemical Properties

IR and NMR spectral data from provide benchmarks for comparison:

Parameter Target Compound (Predicted) Triazole-Thiones ([7–9])
C=S Stretch (IR) Absent (sulfonamide S=O dominates) 1247–1255 cm⁻¹ (tautomer-dependent)
C=O Stretch (IR) Not applicable Absent (confirmed cyclization to triazole)
NH Stretch (IR) ~3278–3414 cm⁻¹ (sulfonamide NH) 3278–3414 cm⁻¹ (triazole NH)
1H-NMR Methoxy protons at ~3.8 ppm; thiophene protons at 6.5–7.5 ppm Aromatic protons (6.8–8.2 ppm); NH protons at ~12–13 ppm

Key Differences :

  • The absence of C=S vibrations in the target compound underscores its structural divergence from triazole-thiones.
  • Methoxy groups introduce distinct 1H-NMR signals compared to halogenated analogs.

Biological Activity

2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a thiophene ring, and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of the compound is C22H22N2O5S2C_{22}H_{22}N_{2}O_{5}S_{2} with a molecular weight of approximately 458.6 g/mol. The structure is depicted below:

ComponentDescription
Molecular FormulaC22H22N2O5S2C_{22}H_{22}N_{2}O_{5}S_{2}
Molecular Weight458.6 g/mol
Melting Point232-234°C
SolubilitySoluble in polar solvents (e.g., DMSO)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study involving sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. In particular, the compound has been evaluated for its ability to induce apoptosis in cancer cell lines. A recent study reported that this compound significantly reduced cell viability in human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. For example:

  • Enzyme Inhibition : Some studies suggest that sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways .
  • Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, which could explain its diverse biological effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • Cardiovascular Effects : A study evaluated the impact of a related sulfonamide on coronary resistance and perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly alter coronary resistance compared to controls .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound has strong binding interactions with key enzymes and receptors relevant to its biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.